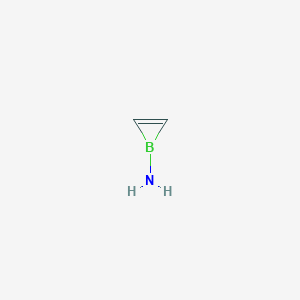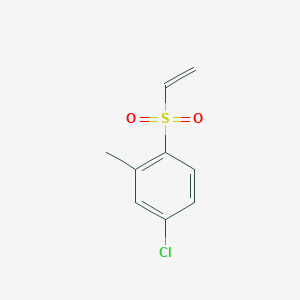![molecular formula C15H17NO B14346986 3-[Methyl(naphthalen-1-yl)amino]butan-2-one CAS No. 91584-99-5](/img/structure/B14346986.png)
3-[Methyl(naphthalen-1-yl)amino]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(naphthalen-1-yl)amino]butan-2-one is a complex organic compound that features a naphthalene ring attached to an amino group, which is further connected to a butanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(naphthalen-1-yl)amino]butan-2-one typically involves the reaction of naphthalene derivatives with appropriate amines and ketones. One common method is the hydroamination of olefins with nitroarenes, which has been reported to be effective in producing hindered amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroamination processes, utilizing advanced catalytic systems to optimize the reaction efficiency. The use of continuous flow reactors and automated systems can further enhance the production rate and consistency of the compound.
化学反応の分析
Types of Reactions
3-[Methyl(naphthalen-1-yl)amino]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
科学的研究の応用
3-[Methyl(naphthalen-1-yl)amino]butan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and drug candidates.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 3-[Methyl(naphthalen-1-yl)amino]butan-2-one exerts its effects involves interactions with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ketone groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Methyl-1-butanol: A structurally similar compound with different functional groups.
2-Amino-3-methyl-1-butanol: Another related compound with an amino group and a butanol structure.
Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different substituents.
Uniqueness
3-[Methyl(naphthalen-1-yl)amino]butan-2-one is unique due to its specific combination of a naphthalene ring, an amino group, and a butanone structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
91584-99-5 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
3-[methyl(naphthalen-1-yl)amino]butan-2-one |
InChI |
InChI=1S/C15H17NO/c1-11(12(2)17)16(3)15-10-6-8-13-7-4-5-9-14(13)15/h4-11H,1-3H3 |
InChIキー |
JHLUGCWDLGCEFP-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)N(C)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


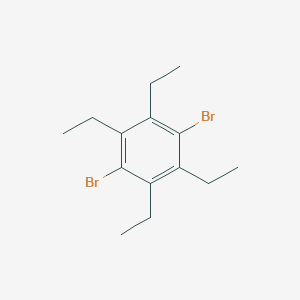
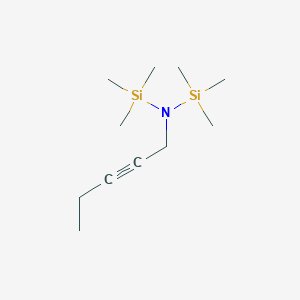


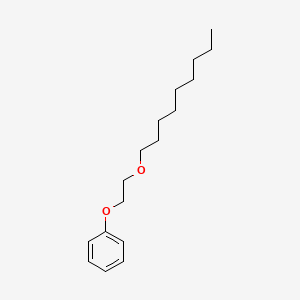
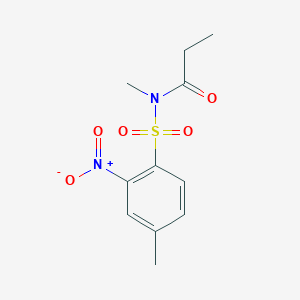

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)

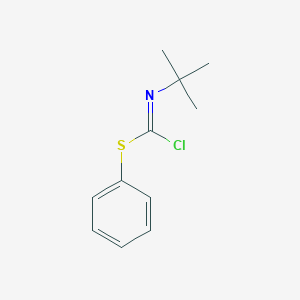
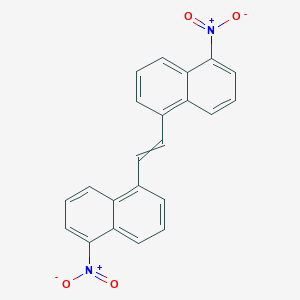
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)
